molecular formula C5HF7O B3041141 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne CAS No. 261760-14-9

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne

Cat. No. B3041141
CAS RN: 261760-14-9
M. Wt: 210.05 g/mol
InChI Key: HQPCTDDXVZWXGW-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne is a chemical compound with the formula C5HF7O . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecule contains a total of 15 bonds; 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .

Scientific Research Applications

Reactivity and Synthesis

  • Polyfluorinated Enynes Synthesis : A study explored the preparation of various polyfluoro enynes, including derivatives of 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne. This research indicates the compound's utility in synthesizing fluorine-substituted compounds and its unique reactivity with bromine under specific conditions (Knunyants & Pervova, 1967).

  • Reactions with π-Bonds : In a study, the reaction of a compound similar to 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne with cis- and trans-butenes was investigated. The reactions were found to be stereospecific, providing insights into the compound's potential for specific molecular transformations (Kinjo et al., 2007).

  • Ytterbium Complexes Synthesis : Research on ytterbium(III) beta-diketonate complexes with a variety of fluorinated β-diketonates, including a compound structurally related to 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne, revealed its potential application in the synthesis of luminescent materials (Martín‐Ramos et al., 2013).

  • Formation of Germacyclopropene : The interaction of a germene compound with hexafluorobut-2-yne, which has similarities to 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne, resulted in the formation of germacyclopropene. This study provides an example of the compound's utility in generating unique organometallic structures (Meiners et al., 2002).

Applications in Polymer Science and Material Chemistry

  • Copolymerization with Oxygen and Nitric Oxide : The compound 1,1,4,4-tetrafluoro-1,3-butadiene, related to 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne, reacts with oxygen to form a polyperoxide, indicating potential applications in polymer science (Putnam & Sharkey, 1966).

  • Fluorinated Styrene-Based Materials : The synthesis of fluorinated styrene-based materials using compounds structurally similar to 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne demonstrates its utility in creating materials with low surface energy, relevant to advanced material applications (Borkar et al., 2004).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPCTDDXVZWXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233755
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne

CAS RN

261760-14-9
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261760-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne
Reactant of Route 2
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Reactant of Route 3
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne
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Reactant of Route 5
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Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne

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